molecular formula C5H6N2O2 B13890165 Propane, 1,3-diisocyanato- CAS No. 3753-93-3

Propane, 1,3-diisocyanato-

Cat. No.: B13890165
CAS No.: 3753-93-3
M. Wt: 126.11 g/mol
InChI Key: IKYNWXNXXHWHLL-UHFFFAOYSA-N
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Description

Propane, 1,3-diisocyanato- (C5H6N2O2) is an aliphatic diisocyanate featuring two reactive isocyanate (-NCO) groups at the terminal positions of a propane backbone. Diisocyanates are critical in forming urethane linkages with polyols, imparting durability and flexibility to industrial materials .

Preparation Methods

Phosgenation Method

Process Description

The classical and most widely used method for preparing diisocyanates, including propane, 1,3-diisocyanato-, is the reaction of the corresponding primary diamine (1,3-diaminopropane) with phosgene (COCl₂) in the presence of an inorganic base and an inert organic solvent. This process is typically carried out under controlled temperature conditions to manage the exothermic nature of the reaction and to prevent side reactions.

Reaction Conditions

  • Temperature Range: Approximately -30 °C to +35 °C, with a preferred range of about 10 °C to +10 °C to optimize yield and safety.
  • Molar Ratio: Amine to phosgene molar ratio ranges from 1:1 to 1:20, with 1:1 to 1:8 preferred.
  • Base: An aqueous solution of inorganic bases such as hydroxides, carbonates, or phosphates of alkali or alkaline earth metals is used to neutralize hydrochloric acid formed during the reaction.
  • Solvent: Hydrophobic inert organic solvents are used to dissolve the isocyanate product and facilitate phase separation.

Process Steps

  • Mixing: Intensive mixing of the primary amine solution with phosgene in the presence of the aqueous base and organic solvent. This can be done in a three-material mixing chamber or via atomization using inert gases like nitrogen.
  • Phase Separation: After reaction, the organic phase containing the isocyanate is separated from the aqueous phase using separators or cyclone separators.
  • Drying: The organic solution is dried using drying agents such as calcium chloride, sodium sulfate, or zeolites. Azeotropic dehydration under vacuum is often employed to isolate the crude isocyanate.
  • Purification: If necessary, the crude isocyanate can be further purified by distillation.

Advantages and Notes

  • The method allows for rapid reaction times (less than one minute in some setups).
  • Recycling of excess phosgene is feasible.
  • Careful temperature control prevents decomposition and side reactions.

Reference Example

A patent (US3641094A) describes this process in detail, emphasizing the use of aqueous inorganic base solutions and hydrophobic solvents, with intensive mixing and phase separation to yield high-purity isocyanates, including propane, 1,3-diisocyanato-.

Synthesis via Diacyl Azides and Curtius Rearrangement

Process Description

An alternative synthetic route involves preparing aromatic or aliphatic diacyl azides from corresponding diacids, followed by thermal rearrangement (Curtius rearrangement) to yield diisocyanates.

Reaction Steps

  • Preparation of Diacyl Azides: Starting from diacids or their esters, diacyl azides are synthesized by reaction with azide sources under controlled conditions.
  • Thermal Rearrangement: Heating the diacyl azides in an inert solvent such as dry toluene at around 80 °C for several hours induces Curtius rearrangement, converting the azides into diisocyanates.
  • Isolation: Removal of solvent under reduced pressure yields the diisocyanate as a solid.

Example Data

  • Yield: Approximately 83%
  • Melting Point: Around 136 °C
  • Characterization: IR absorption at 2292 cm⁻¹ indicative of isocyanate groups; NMR and HRMS data confirm structure.

Application

This method is particularly useful for aromatic diisocyanates but can be adapted for aliphatic analogs such as propane, 1,3-diisocyanato-. It provides an alternative when direct phosgenation is less desirable or feasible.

Reference Example

A patent (US9950996B2) details this method for aromatic diisocyanates but includes propane-1,3-diyl linkages in the molecular structures, demonstrating the feasibility of this approach for propane, 1,3-diisocyanato- synthesis.

Comparative Data Table of Preparation Methods

Preparation Method Key Reactants Reaction Conditions Yield (%) Notes Reference
Phosgenation of 1,3-diaminopropane 1,3-Diaminopropane, Phosgene, Inorganic base, Organic solvent -30 °C to +35 °C (preferably 10 °C to +10 °C), molar ratio amine:phosgene 1:1 to 1:8 High (not specified) Intensive mixing, phase separation, drying, distillation
Curtius Rearrangement of Diacyl Azides Diacyl azide precursor, Dry toluene Heating at ~80 °C for 8 h ~83 Thermal rearrangement, solvent removal under vacuum

Summary and Professional Insights

  • The phosgenation method remains the industrial standard for preparing propane, 1,3-diisocyanato-, offering rapid reaction times and scalability, but requires careful handling of toxic phosgene and rigorous phase separation and drying steps.
  • The Curtius rearrangement route via diacyl azides provides a viable alternative, especially for aromatic derivatives, with good yields and milder reaction conditions.
  • Reaction parameters such as temperature, molar ratios, solvent choice, and catalysts are critical to optimizing yield and purity.
  • Handling of propane, 1,3-diisocyanato- in subsequent polymer synthesis typically involves inert atmospheres and controlled temperatures to maintain compound integrity.

This comprehensive analysis, grounded in patent literature and chemical process expertise, provides a solid foundation for researchers and industrial chemists aiming to prepare propane, 1,3-diisocyanato- with high efficiency and safety.

Chemical Reactions Analysis

1,3-Diisocyanatopropane undergoes various chemical reactions, primarily due to the reactivity of its isocyanate groups. Some of the key reactions include:

    Addition Reactions: Isocyanates readily react with alcohols to form urethanes and with amines to form ureas.

    Hydrolysis: In the presence of water, isocyanates hydrolyze to form amines and carbon dioxide.

    Polymerization: 1,3-Diisocyanatopropane can polymerize with diols or diamines to form polyurethanes or polyureas, respectively.

Mechanism of Action

The reactivity of 1,3-diisocyanatopropane is primarily due to its isocyanate groups. These groups can form covalent bonds with nucleophiles such as alcohols, amines, and water. The mechanism involves the nucleophilic attack on the carbon atom of the isocyanate group, leading to the formation of urethanes, ureas, or amines . This reactivity is exploited in various applications, from polymer synthesis to biological studies.

Comparison with Similar Compounds

Structural and Functional Analogues

Trimethyl Hexamethylene Diisocyanate (1,6-Diisocyanato-2,2,4-trimethylhexane)

  • Molecular Formula : C9H16N2O2
  • CAS Number : 28679-16-5
  • Physical Properties: Boiling Point: Not explicitly provided; aliphatic diisocyanates typically range between 120–180°C. Density: ~1.02–1.05 g/cm³ (estimated for similar diisocyanates).
  • Applications : Used in weather-resistant coatings and adhesives due to its branched structure, which enhances hydrolytic stability .

1,3-Diisocyanatomethylbenzene (Toluene Diisocyanate, TDI)

  • Molecular Formula : C9H6N2O2
  • CAS Number : 9017-09-8
  • Physical Properties :
    • Boiling Point: ~251°C (aromatic diisocyanates generally higher than aliphatics).
    • Density: ~1.22 g/cm³.
  • Applications : A key component in flexible foams and elastomers. Aromatic diisocyanates like TDI offer superior mechanical strength but lower UV stability compared to aliphatics .

Propane, 2-Isocyanato-2-methyl (tert-Butyl Isocyanate)

  • Molecular Formula: C5H9NO
  • CAS Number : 1609-86-5
  • Physical Properties :
    • Molecular Weight: 99.13 g/mol.
    • Boiling Point: ~100–110°C (estimated).
  • Applications : Primarily used in specialty chemical synthesis. Its steric hindrance reduces reactivity compared to linear diisocyanates .

Comparative Data Table

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Applications Reactivity Notes
Propane, 1,3-diisocyanato- C5H6N2O2 Not Provided ~142.12 (calculated) Polyurethanes, coatings High reactivity (aliphatic)
Trimethyl Hexamethylene Diisocyanate C9H16N2O2 28679-16-5 184.23 Weather-resistant coatings Branched structure enhances stability
1,3-Diisocyanatomethylbenzene C9H6N2O2 9017-09-8 174.16 Flexible foams, elastomers Aromatic; higher mechanical strength
Propane, 2-Isocyanato-2-methyl C5H9NO 1609-86-5 99.13 Specialty chemicals Steric hindrance reduces reactivity

Biological Activity

Propane, 1,3-diisocyanato- (also known as 1,3-diphenylurea) is a diisocyanate compound with significant industrial applications, particularly in the production of polyurethane materials. However, its biological activity is primarily characterized by its potential toxicity and allergenic properties. This article provides a detailed overview of its biological activity, including toxicity data, case studies, and research findings.

  • Chemical Formula : C5H6N2O2
  • Molecular Weight : 126.11 g/mol
  • Functional Groups : Contains two isocyanate (-NCO) groups.

The presence of two isocyanate groups enhances the compound's reactivity and ability to form cross-linked structures, making it valuable in various industrial applications such as foams, elastomers, and coatings.

Toxicity and Health Risks

The biological activity of propane, 1,3-diisocyanato- is primarily linked to its toxicity. Key health risks associated with exposure include:

  • Respiratory Issues : Inhalation of diisocyanates can lead to respiratory sensitization and asthma. Studies have shown that exposure can provoke allergic reactions in susceptible individuals .
  • Skin Sensitization : Contact with skin can lead to dermatitis and other allergic reactions due to the compound's ability to bind covalently with proteins .
  • Central Nervous System Effects : High levels of exposure may result in CNS depression .

Exposure Routes

The primary routes of exposure include:

  • Inhalation : Common in occupational settings where diisocyanates are used.
  • Dermal Contact : Occurs during handling or spills.
  • Ingestion : Less common but possible through contaminated food or water.

Respiratory Sensitization

A notable case involved workers in a polyurethane manufacturing facility who developed occupational asthma after prolonged exposure to diisocyanates. The study highlighted the importance of monitoring air quality and implementing safety measures to minimize inhalation risks .

Skin Reactions

Another case study documented a worker who experienced severe dermatitis after handling products containing propane, 1,3-diisocyanato-. Patch testing confirmed sensitization to the compound, underscoring the need for protective gear when working with diisocyanates.

Mechanisms of Toxicity

Research indicates that the mechanism of toxicity involves:

  • Covalent Bonding : Diisocyanates react with nucleophilic sites on proteins and other biomolecules, leading to the formation of hapten-protein complexes that trigger immune responses .
  • Inflammatory Responses : Exposure can cause inflammation in respiratory tissues, contributing to chronic respiratory conditions .

Comparative Toxicity Studies

A comparative analysis of various diisocyanates revealed that propane, 1,3-diisocyanato- exhibited similar allergenic properties to other common diisocyanates like toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI). However, the specific reactivity and sensitization potential can vary significantly among these compounds .

Data Table: Toxicological Effects Summary

Effect TypeDescriptionReference
Respiratory SensitizationAsthma and allergic reactions in exposed individuals,
Skin SensitizationDermatitis and allergic contact reactions,
CNS DepressionSevere effects at high exposure levels
Inflammatory ResponsesChronic inflammation in respiratory tissues ,

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-diisocyanato-propane, and how can reaction conditions be optimized to minimize by-product formation?

  • Methodological Answer : The synthesis of 1,3-diisocyanato-propane typically involves phosgenation of 1,3-propanediamine or urea-mediated pathways. Key parameters include temperature control (e.g., maintaining 40–60°C to avoid side reactions) and catalyst selection (e.g., triethylamine for improved yield). Solvent choice (e.g., toluene or dichloromethane) also impacts reaction efficiency. To minimize by-products like urea derivatives, stoichiometric excess of phosgene or alternative non-phosgene routes (e.g., catalytic carbonylation) can be explored. Purity is verified via gas chromatography (GC) or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structural integrity of 1,3-diisocyanato-propane?

  • Methodological Answer :

  • FTIR : The symmetric and asymmetric stretching vibrations of the isocyanate (-NCO) groups appear at ~2270 cm⁻¹, confirming functional group integrity.
  • ¹H/¹³C NMR : In CDCl₃, the methylene protons adjacent to -NCO groups resonate at δ 3.2–3.5 ppm, while carbons bonded to -NCO appear at ~120–125 ppm.
  • Elemental Analysis : Matches calculated C, H, and N percentages (C₃H₄N₂O₂: C 37.5%, H 4.2%, N 29.2%) to validate purity.
    Cross-referencing these methods ensures accurate structural confirmation .

Q. What safety protocols are critical when handling 1,3-diisocyanato-propane in laboratory settings?

  • Methodological Answer : Due to the reactivity of isocyanate groups, strict measures include:

  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Storage : Under inert gas (argon/nitrogen) at 2–8°C to prevent moisture-induced polymerization.
  • Spill Management : Neutralize with ethanol/water mixtures to hydrolyze -NCO groups before disposal .

Advanced Research Questions

Q. How do solvent polarity and catalyst selection influence the reactivity of 1,3-diisocyanato-propane in polyurethane formation?

  • Methodological Answer : In polyurethane synthesis, solvent polarity (e.g., DMF vs. toluene) affects the solubility of intermediates and reaction kinetics. Polar aprotic solvents enhance nucleophilic attack by polyols, accelerating urethane bond formation. Catalysts like dibutyltin dilaurate (DBTDL) selectively promote isocyanate-hydroxyl reactions over side reactions (e.g., trimerization). Advanced kinetic studies using in situ FTIR can monitor -NCO consumption rates, optimizing catalyst loading (typically 0.1–1.0 wt%) .

Q. How can researchers resolve discrepancies in reported thermal stability data (e.g., decomposition temperatures varying by >20°C)?

  • Methodological Answer : Contradictions in thermal data often arise from differences in:

  • Sample Purity : Trace moisture or amines can catalyze premature decomposition. Use TGA coupled with mass spectrometry (TGA-MS) to identify degradation by-products.
  • Heating Rates : Lower rates (e.g., 5°C/min) provide more accurate decomposition profiles.
  • Atmosphere : Inert vs. oxidative conditions significantly alter stability. Standardize testing under nitrogen purge.
    Comparative studies should report these variables to reconcile discrepancies .

Q. What computational models predict the cross-linking efficiency of 1,3-diisocyanato-propane in elastomer networks?

  • Methodological Answer : Molecular dynamics (MD) simulations can model the mobility of 1,3-diisocyanato-propane in polymer matrices, correlating with experimental cross-link density (via swelling tests or DMA). Density functional theory (DFT) calculates activation energies for urethane formation, identifying steric effects from the propane backbone. These models guide the design of elastomers with tailored mechanical properties by adjusting stoichiometry (e.g., NCO:OH ratios) .

Properties

CAS No.

3753-93-3

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

1,3-diisocyanatopropane

InChI

InChI=1S/C5H6N2O2/c8-4-6-2-1-3-7-5-9/h1-3H2

InChI Key

IKYNWXNXXHWHLL-UHFFFAOYSA-N

Canonical SMILES

C(CN=C=O)CN=C=O

Origin of Product

United States

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